7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one
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Description
7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a quinazolinone core structure. This compound has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and material science. The synthesis of 7-bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one has been extensively studied, and it has shown to be a useful intermediate in the synthesis of various important chemicals. Additionally, the mechanism of action and biochemical and physiological effects of this compound have been explored, and it has been found to have a range of potential applications.
Scientific Research Applications
- Quinazolinone derivatives have attracted attention as potential anticancer agents. Researchers have explored the cytotoxic effects of 7-bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one against cancer cell lines. Its mechanism of action and potential as a chemotherapeutic agent warrant further investigation .
- The brominated quinazolinone scaffold has shown antibacterial activity. Scientists have studied the compound’s effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Understanding its mode of action and potential for drug development is crucial .
- Inflammation plays a key role in various diseases. Researchers have explored the anti-inflammatory effects of this compound. It may inhibit pro-inflammatory cytokines or modulate immune responses, making it a candidate for drug development in inflammatory conditions .
- Quinazolinone derivatives have been evaluated for antiviral activity. Researchers have examined their effects against specific viruses, including RNA and DNA viruses. The brominated derivative could potentially inhibit viral replication or entry .
- Neurodegenerative diseases are a significant health concern. Some studies suggest that quinazolinone derivatives exhibit neuroprotective effects. Investigating the impact of 7-bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one on neuronal cells and relevant pathways is essential .
- Enzymes play critical roles in cellular processes. Researchers have explored the inhibitory effects of quinazolinone derivatives on specific enzymes, such as kinases or proteases. Understanding the binding interactions and selectivity of this compound can guide drug design .
Anticancer Activity
Antibacterial Properties
Anti-inflammatory Potential
Antiviral Investigations
Neuroprotective Properties
Enzyme Inhibition Studies
properties
IUPAC Name |
7-bromo-3-prop-2-enylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h2-4,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJIXDRMEMLSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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